Collagen peptide III
Description
Properties
CAS No. |
1228371-11-6 |
|---|---|
Molecular Formula |
C24H38N8O9 |
Molecular Weight |
582.61 |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonyms |
Collagen peptide III |
Origin of Product |
United States |
Structural Biology and Biogenesis of Type Iii Collagen Peptides
Hierarchical Organization of Type III Collagen: From Gene to Fibril
The formation of type III collagen is a highly organized process that spans from the transcription of the COL3A1 gene to the assembly of collagen fibrils in the extracellular space. This hierarchical organization ensures the proper synthesis, modification, and assembly of collagen molecules, which is critical for tissue structure and function.
COL3A1 Gene Expression and Transcriptional Regulation
The synthesis of the alpha-1 chain of type III collagen is dictated by the COL3A1 gene. nih.gov In humans, this gene is located on the long arm of chromosome 2. wikipedia.orgnovusbio.com The expression of the COL3A1 gene is a regulated process influenced by various signaling pathways. Key pathways involved in its regulation include the transforming growth factor (TGF) β1, Wnt/β-catenin, and the p38 mitogen-activated protein kinase (MAPK) pathways. nih.gov Additionally, factors such as epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF) have been shown to enhance COL3A1 mRNA and protein expression through MAPK signaling. nih.gov
Hypoxia, or low oxygen condition, has also been demonstrated to alter the expression of type III collagen. nih.gov The transcriptional regulation of COL3A1 can also be influenced by transcription factors such as Yin Yang 1 (YY1), which has been shown to promote its transcription and expression. nih.gov Furthermore, there appears to be a regulatory interplay between COL3A1 and COL5A2, another collagen gene located in the same chromosomal cluster, suggesting a coordinated expression of these related extracellular matrix components. wikipedia.orgbiorxiv.org
| Factor/Pathway | Effect on COL3A1 Expression | Signaling Mechanism |
| TGF-β1 | Regulates expression | TGF-β1 signaling pathway |
| Wnt/β-catenin | Regulates expression | Wnt/β-catenin signaling pathway |
| p38 MAPK | Regulates expression | p38 MAPK pathway |
| EGF | Enhances expression | MAPK signaling |
| bFGF | Enhances expression | MAPK signaling |
| Hypoxia | Alters expression | HIF-mediated pathways |
| YY1 | Promotes transcription | Direct binding to gene promoter |
Procollagen (B1174764) Alpha-1(III) Chain Synthesis and Pre-propeptide Processing
The journey from gene to protein begins with the transcription of the COL3A1 gene into messenger RNA (mRNA), which is then translated on ribosomes of the rough endoplasmic reticulum (RER) into a precursor form called pre-procollagen. nih.govnews-medical.net This initial polypeptide chain contains a signal peptide at its N-terminus that directs it into the lumen of the RER. wikipedia.orgnews-medical.netlife-science-alliance.org
Once inside the RER, the signal peptide is cleaved off, transforming the molecule into a procollagen chain, also known as a pro-alpha chain. wikipedia.orgnih.govnews-medical.net Three of these identical pro-alpha-1(III) chains then assemble, starting from their C-terminal propeptides, to form a triple-helical molecule known as procollagen. wikipedia.orguomustansiriyah.edu.iq This assembly is stabilized by the formation of disulfide bonds within and between the C-terminal propeptides. wikipedia.orguomustansiriyah.edu.iq The resulting procollagen molecule, with its central triple helix flanked by globular N- and C-terminal propeptides, is then transported through the Golgi apparatus and secreted from the cell. uomustansiriyah.edu.iqnews-medical.net Following secretion, the N- and C-terminal propeptides are cleaved by specific enzymes, such as ADAMTS2 for the N-propeptide and BMP-1 for the C-propeptide, to form the mature tropocollagen molecule, which then assembles into collagen fibrils. wikipedia.orgbiologists.com The N-terminal propeptide of type III procollagen (PIIINP) is released into circulation and can serve as a serum marker for collagen turnover. southtees.nhs.uk
Post-Translational Modifications and Their Enzymatic Catalysis
Before the three pro-alpha-1(III) chains can fold into a stable triple helix, they undergo a series of crucial post-translational modifications within the endoplasmic reticulum. wikipedia.orgnih.gov These modifications are essential for the structural integrity and function of the final collagen molecule.
A hallmark of collagen synthesis is the hydroxylation of specific proline and lysine (B10760008) residues within the polypeptide chains. uomustansiriyah.edu.iqnews-medical.net This process involves the addition of a hydroxyl (-OH) group to these amino acids. lumenlearning.com The hydroxylation of proline residues, primarily at the 4-position, is critical for the stability of the collagen triple helix at body temperature. nih.govuzh.chresearchgate.net Hydroxylation of lysine residues is essential for the subsequent glycosylation and the formation of stable intermolecular cross-links that provide tensile strength to the collagen fibrils. frontiersin.orgoulu.fi These hydroxylation reactions require molecular oxygen, Fe2+ as a cofactor, and ascorbic acid (Vitamin C). uomustansiriyah.edu.iqlumenlearning.comwikipedia.org
Following hydroxylation, some of the newly formed hydroxylysine residues undergo O-linked glycosylation. uomustansiriyah.edu.iqnih.gov This involves the sequential addition of sugar molecules. First, a galactose molecule is attached to the hydroxyl group of hydroxylysine, followed by the addition of a glucose molecule to the galactose. nih.govportlandpress.comportlandpress.com This results in the formation of galactosyl-hydroxylysine and glucosyl-galactosyl-hydroxylysine. portlandpress.comportlandpress.com The extent of glycosylation can vary between different collagen types and tissues. nih.govportlandpress.com This modification plays a role in the interaction of collagen with other molecules and in the regulation of fibril assembly. nih.govportlandpress.com
The hydroxylation of proline and lysine residues is catalyzed by specific enzymes. Prolyl hydroxylases (specifically prolyl 4-hydroxylases) are responsible for the hydroxylation of proline residues, while lysyl hydroxylases catalyze the hydroxylation of lysine residues. uomustansiriyah.edu.iqlumenlearning.comfrontiersin.org These enzymes belong to a family of 2-oxoglutarate-dependent dioxygenases. researchgate.netoulu.fi There are different isoenzymes of both prolyl and lysyl hydroxylases, which may have distinct roles and substrate specificities. researchgate.netoulu.fi For instance, inhibiting prolyl hydroxylases can lead to an upregulation of both prolyl and lysyl hydroxylase enzymes, ultimately enhancing collagen production. biorxiv.org The activity of these enzymes is a critical regulatory point in collagen biosynthesis. scispace.com
| Modification | Enzyme | Cofactors/Requirements | Function |
| Proline Hydroxylation | Prolyl Hydroxylase (e.g., P4H) | Fe2+, O2, Ascorbic Acid, 2-Oxoglutarate | Stabilizes the triple helix |
| Lysine Hydroxylation | Lysyl Hydroxylase (e.g., PLODs) | Fe2+, O2, Ascorbic Acid, 2-Oxoglutarate | Site for glycosylation and cross-linking |
| Hydroxylysine Glycosylation | Galactosyltransferase, Glucosyltransferase | UDP-galactose, UDP-glucose | Influences fibril assembly and molecular interactions |
Glycosylation of Hydroxylysine Residues
Triple Helix Assembly and Stabilization of Type III Procollagen
The formation of the characteristic triple helix of type III procollagen is a complex and vital process that begins within the endoplasmic reticulum (ER). This assembly is initiated by the association of the C-terminal propeptides of three pro-α1(III) chains. nih.govresearchgate.net This crucial first step of trimerization is a prerequisite for the subsequent folding of the collagenous domain. embopress.orgnih.gov The folding process then proceeds in a zipper-like fashion from the C-terminus towards the N-terminus. pnas.org
Several molecular chaperones and enzymes within the ER play critical roles in ensuring the correct folding and stability of the procollagen molecule. These include general ER chaperones like BiP, GRP94, and protein disulfide isomerase (PDI), as well as collagen-specific chaperones such as heat-shock protein 47 (Hsp47) and prolyl-4-hydroxylase (P4H). plos.orgnih.govmolbiolcell.orgbiologists.com Hsp47 is particularly notable as it specifically recognizes and binds to the correctly folded triple-helical conformation of procollagen, preventing aggregation and stabilizing the helix. pnas.orgmolbiolcell.orguni-koeln.de FK506 Binding Protein 22 kDa (FKBP22) is another molecular chaperone that preferentially interacts with type III procollagen, accelerating its folding through its prolyl isomerase activity. researchgate.net
The stability of the triple helix is not uniform along its length. It is influenced by the local amino acid sequence and post-translational modifications. embopress.org The presence of hydroxyproline (B1673980), formed by the enzymatic action of P4H, is essential for the stability of the triple helix at physiological temperatures. nih.govbiologists.comnih.gov Studies have shown that in the absence of hydroxylation, procollagen chains can associate, but the triple-helical domain fails to form a stable structure. nih.govembopress.org
The foundation of the collagen triple helix is the repeating amino acid sequence Gly-Xaa-Yaa. pnas.org Glycine, being the smallest amino acid, is essential as it occupies the sterically hindered center of the helix. wikipedia.org The Xaa and Yaa positions are frequently occupied by proline and 4-hydroxyproline (B1632879), respectively. pnas.orgnih.gov The abundance of these imino acids preorganizes the individual polypeptide chains into a left-handed polyproline II (PPII)-type helical conformation, which reduces the entropic cost of folding into the final right-handed triple helix. nih.gov
The hydroxylation of proline residues in the Yaa position to 4-hydroxyproline (Hyp) is a critical post-translational modification that dramatically increases the thermal stability of the triple helix. nih.govnih.gov This stabilization is not primarily due to hydrogen bonding involving the hydroxyl group of Hyp, but rather to a stereoelectronic effect. wikipedia.orgnih.gov The 4R-hydroxyl group induces a Cγ-exo pucker in the proline ring, which preorganizes the peptide backbone into the conformation required for a stable triple helix. nih.gov In contrast, hydroxylation of proline in the Xaa position does not contribute to thermal stability. wikipedia.orgnih.gov While 4-hydroxyproline is abundant, collagens also contain a few 3-hydroxyproline (B1217163) residues, which are thought to have a modest, and in some contexts, destabilizing effect on the triple helix. nih.govresearchgate.net
The dynamic nature of the Gly-Xaa-Yaa repeats allows for local variations in stability, which may be recognized by molecular chaperones like Hsp47. embopress.org Hsp47 is hypothesized to bind to less stable regions of the triple helix, preventing local unfolding and ensuring the integrity of the entire molecule until further stabilization occurs. embopress.org
Type III collagen is a homotrimer, composed of three identical α1(III) chains. pnas.org The specific recognition and association of these chains are directed by the C-terminal propeptides. nih.govembopress.orgnih.gov This domain is both necessary and sufficient to drive the assembly of the three chains and ensure their correct alignment, or register. embopress.org
Within the C-propeptide, a discontinuous sequence of 15 amino acids has been identified as the "chain recognition sequence" that dictates the specificity of chain association. researchgate.netembopress.orgpnas.org This sequence ensures that only α1(III) chains assemble with each other, preventing the formation of incorrect heterotrimers with other collagen types, such as type I, that may be synthesized concurrently in the same cell. researchgate.netpnas.org The crystal structure of the human procollagen III C-propeptide trimer has revealed the structural basis for this recognition, highlighting the importance of specific charged amino acid interactions and inter-chain disulfide bonds in stabilizing the trimer. nih.govnih.gov While inter-chain disulfide bonds within the C-propeptide do contribute to the stability of the trimer, studies have shown that they are not strictly required for the initial chain association and subsequent triple helix formation. nih.govembopress.org The primary driving force for trimerization is the non-covalent interactions mediated by the chain recognition sequence. embopress.orgembopress.org Once the C-propeptides have associated and brought the three chains into close proximity and correct register, the triple helix can nucleate and propagate from the C-terminus to the N-terminus. embopress.orgpnas.org
Conformational Dynamics of Gly-Xaa-Yaa Repeats
Extracellular Processing of Procollagen to Tropocollagen III
Once the folded and assembled procollagen III molecule is secreted from the cell into the extracellular space, it undergoes enzymatic processing to become tropocollagen, the basic building block of collagen fibrils. nih.govcreative-diagnostics.com This conversion involves the proteolytic removal of both the N-terminal and C-terminal propeptides. nih.govuliege.be This is a critical step, as the large propeptides prevent the spontaneous assembly of collagen molecules into fibrils. nih.govuliege.be
The removal of the propeptides is carried out by specific metalloproteinases:
Procollagen N-proteinase: This enzyme, also known as ADAMTS-2 (A Disintegrin and Metalloproteinase with Thrombospondin motifs 2), along with related enzymes ADAMTS-3 and ADAMTS-14, cleaves the N-propeptide. nih.govuliege.bepnas.org There is a specific N-proteinase for type III procollagen. nih.govnih.gov
Procollagen C-proteinase: This enzyme, also known as Bone Morphogenetic Protein-1 (BMP-1) or a member of the tolloid-like proteinase family, cleaves the C-propeptide. nih.govpnas.orgpnas.org The activity of BMP-1 on fibrillar procollagens is significantly enhanced by procollagen C-proteinase enhancer (PCPE) proteins, which bind to the C-propeptide trimer. nih.govpnas.org Meprins α and β have also been shown to effectively cleave the C-propeptide of type III procollagen. pnas.org
The cleavage of the C-propeptide is considered the rate-limiting step in collagen fibril assembly. nih.gov Once both propeptides are removed, the resulting tropocollagen molecules, which are much less soluble, can self-assemble into highly ordered fibrils. uliege.be
| Enzyme Family | Specific Enzyme(s) | Propeptide Target | Function |
|---|---|---|---|
| Procollagen N-proteinases | ADAMTS-2, ADAMTS-3, ADAMTS-14 | N-propeptide | Cleaves the N-terminal propeptide from procollagen III. nih.govuliege.bepnas.org |
| Procollagen C-proteinases | BMP-1/Tolloid-like proteinases, Meprins | C-propeptide | Cleaves the C-terminal propeptide from procollagen III, a rate-limiting step for fibrillogenesis. nih.govpnas.orgpnas.org |
Fibrillogenesis and Supramolecular Assembly of Type III Collagen
Following the removal of the propeptides, tropocollagen III molecules spontaneously self-assemble into fibrils in a process called fibrillogenesis. uliege.benih.gov These fibrils are characterized by a distinctive banded or cross-striated pattern when viewed under an electron microscope. This pattern arises from the specific staggered arrangement of individual tropocollagen molecules within the fibril. wikipedia.orgnews-medical.net The molecules are typically staggered by approximately 67 nanometers, a distance referred to as the "D-period". wikipedia.orgnews-medical.netnih.gov This staggered assembly creates "gap" and "overlap" regions along the fibril, contributing to its unique structure and mechanical properties. wikipedia.orgnews-medical.net
Type III collagen is often found co-localized and co-assembled with type I collagen in the same fibril, forming heterotypic fibrils. pnas.orgnih.govnih.govmanchester.ac.uk The presence of type III collagen within these fibrils is thought to play a crucial role in regulating fibril diameter. pnas.orgresearchgate.net Studies have shown that the ratio of type I to type III collagen can influence the nucleation and growth rates of fibrils; an increasing fraction of type III collagen tends to decrease the lateral growth of fibrils, resulting in thinner fibrils but potentially a higher number of fibrils nucleated. nih.govnih.gov This co-assembly allows for the fine-tuning of the mechanical properties of connective tissues. nih.gov The assembly process is complex and involves specific interactions between different collagen types, with the telopeptide regions playing a critical role in guiding the D-periodic alignment of molecules. nih.gov
| Feature | Description | Significance |
|---|---|---|
| Self-Assembly | Tropocollagen III molecules spontaneously assemble after propeptide cleavage. uliege.be | Forms the fundamental structure of the extracellular matrix. |
| D-period Stagger | Molecules are axially staggered by ~67 nm (D-period), creating a characteristic banding pattern. wikipedia.orgnews-medical.net | Defines the ultrastructure and mechanical properties of the fibril. |
| Heterotypic Fibrils | Co-assembles with Type I collagen to form mixed fibrils. pnas.orgmanchester.ac.uk | Regulates fibril diameter and modulates tissue mechanics. nih.govnih.govresearchgate.net |
Design and Synthesis of Model Type III Collagen Peptides for Structural Studies
To investigate the intricate details of triple helix formation, stability, and fibrillogenesis, researchers design and synthesize model collagen peptides, also known as collagen-like peptides (CLPs) or collagen-mimetic peptides. acs.orgacs.org These synthetic peptides typically feature the repeating (Gly-Pro-Hyp)n sequence, which is known to spontaneously form stable triple helices. acs.org By incorporating specific native sequences from type III collagen into these model peptides, scientists can study the structural and functional contributions of particular domains. acs.org The design of these peptides allows for precise control over sequence, length, and the inclusion of post-translational modifications, enabling detailed thermodynamic and structural analysis through techniques like circular dichroism and differential scanning calorimetry. acs.orgfrontiersin.org
Solid-phase peptide synthesis (SPPS) is the predominant method for creating model collagen peptides with precisely defined sequences. acs.orgacs.orgnih.govutep.edu This technique involves building the peptide chain step-by-step while it is covalently attached to an insoluble resin support. nih.gov For synthesizing triple-helical peptides, a common strategy involves using a branched scaffold, such as a lysine dipeptide, to which three identical peptide chains are synthesized in parallel. acs.org
Modifications to standard SPPS protocols are often required to efficiently incorporate the repetitive and proline-rich sequences characteristic of collagen. For instance, protected tripeptide units, such as Fmoc-Gly-Pro-Hyp(tBu)-OH, can be used for stepwise incorporation to improve coupling efficiency and yield for long peptides. acs.org Following synthesis, the peptides are cleaved from the resin, purified (typically by reverse-phase high-performance liquid chromatography), and characterized using mass spectrometry to confirm their identity and purity. biorxiv.org This controlled, synthetic approach provides researchers with homogenous samples of model collagen peptides, which are invaluable for elucidating the fundamental principles of collagen biology. acs.orgacs.org
2 Recombinant Expression Systems for Collagen III Peptide Production
The production of recombinant human collagen III peptides presents a significant challenge due to the complex post-translational modifications required for the formation of a stable, functional triple helix. The characteristic (Gly-X-Y)n repeating sequence and the necessity of prolyl and lysyl hydroxylation for thermal stability have driven the development of various specialized expression systems. uzh.chmdpi.comresearchgate.net These systems aim to overcome the limitations of traditional extraction from animal tissues, which include risks of pathogen transmission and batch-to-batch variability. alfa-chemistry.comnih.gov
1 Bacterial Expression Systems for Homotrimeric Polypeptides
Escherichia coli (E. coli) is a widely used host for recombinant protein production due to its rapid growth, low cost, and well-understood genetics. nih.govgoogle.com However, E. coli lacks the endogenous enzymes, such as prolyl 4-hydroxylase (P4H), necessary for the critical post-translational hydroxylation of proline residues that stabilizes the collagen triple helix. frontiersin.orgnih.govfrontiersin.org This limitation has historically hindered the production of stable, full-length human collagens in bacterial systems. mdpi.com
A significant breakthrough was achieved by co-expressing a human collagen type III construct with virally derived hydroxylases. uzh.chresearchgate.net Researchers successfully produced hydroxylated human collagen III in E. coli by introducing prolyl and lysyl hydroxylase genes from the giant mimivirus. uzh.chnih.gov This approach yielded up to 90 mg of hydroxylated collagen per liter of culture. uzh.chresearchgate.netnih.gov The resulting recombinant collagen exhibited levels of prolyl and lysyl hydroxylation (25% and 26%, respectively) similar to those of native human collagen type III. uzh.chnih.gov This hydroxylation was confirmed to increase the thermal stability of the recombinant triple helix. researchgate.netnih.gov
Despite these advances, challenges remain. Expression often focuses on smaller collagen fragments or peptides, as producing full-length, stable molecules is difficult. nih.govbmbreports.orgyeasenbio.com Bacterial collagen-like proteins, such as Scl2 from Streptococcus pyogenes, which form stable homotrimeric triple helices without requiring hydroxyproline, serve as valuable models for understanding helix formation and for engineering collagen-like biomaterials. frontiersin.orgnih.gov
| Host System | Key Feature | Advantage | Disadvantage | Reported Yield (Collagen III) |
| E. coli | Co-expression with viral hydroxylases | Rapid growth, low cost, scalable fermentation. google.com | Requires co-expression of multiple enzymes for modification; protein may be expressed as insoluble inclusion bodies. nih.govresearchgate.net | Up to 90 mg/L uzh.chresearchgate.net |
2 Eukaryotic Expression Systems (e.g., Yeast, Baculovirus)
Eukaryotic systems are often preferred for producing complex proteins like collagen III because they possess the cellular machinery for post-translational modifications. researchgate.net
Yeast Expression Systems
The methylotrophic yeast Pichia pastoris has emerged as a particularly effective host for producing recombinant human collagens. alfa-chemistry.comgoogle.com A key strategy involves the co-expression of the human procollagen α1(III) chains along with the α- and β-subunits of human prolyl 4-hydroxylase (P4H). alfa-chemistry.comnih.govresearchgate.net This enables the hydroxylation of proline residues, a critical step for forming a stable triple helix. researchgate.net
In this system, the triple-helical procollagen accumulates within the endoplasmic reticulum of the yeast cells. nih.govresearchgate.net The recombinant collagen can then be purified from cell lysates, a process that often includes pepsin treatment to convert procollagen to collagen and digest other proteins. nih.govresearchgate.net The resulting recombinant type III collagen is properly hydroxylated and can self-assemble into native-type fibrils. nih.govresearchgate.net This system offers high yields, with expression levels for fibrillar collagens ranging from 0.2 to 0.6 g/L in a bioreactor setting. nih.govresearchgate.net Several commercial applications utilize Pichia pastoris for producing recombinant humanized collagen III. creative-biogene.comgoogle.commdpi.com
Baculovirus Expression System
The baculovirus expression system, which utilizes insect cells, is another powerful method for producing recombinant collagen III. nih.govgoogle.com When pro-α1(III) chains are expressed alone in insect cells, they form triple-helical molecules, but their thermal stability is low, with a melting temperature (Tm) of only 32-34°C. nih.govresearchgate.net
To produce a more stable protein, the pro-α1(III) chains must be co-expressed with the α and β subunits of human P4H. nih.govresearchgate.net This co-expression, particularly in the presence of the P4H cofactor ascorbate, significantly increases the 4-hydroxyproline content and raises the Tm of the resulting triple helix to approximately 40°C, which is comparable to the native protein. researchgate.netnih.govresearchgate.net The majority of the properly folded collagen is retained within the insect cells rather than secreted. nih.govresearchgate.net Using this method, High Five insect cells have been shown to produce up to 40 mg/L of cellular type III collagen in suspension culture. nih.govresearchgate.net
| Host System | Key Feature | Advantage | Disadvantage | Reported Yield (Collagen III) |
| Pichia pastoris | Co-expression with human P4H | High-density cell culture, high expression levels, capable of post-translational modifications. google.comgoogle.com | Protein is retained intracellularly, requiring cell lysis for purification. nih.govresearchgate.net | 0.2 - 0.6 g/L nih.govresearchgate.net |
| Baculovirus-Insect Cells | Co-expression with human P4H | Supports complex protein folding and modification. google.com | More expensive and time-consuming than yeast systems; protein is retained intracellularly. nih.gov | Up to 40 mg/L nih.govresearchgate.net |
3 Characterization of Designed Peptide Triple Helix Stability
The stability of the collagen triple helix is paramount to its biological function and is a key quality attribute for recombinant peptides. Several biophysical techniques are employed to characterize the conformation and thermal stability of designed collagen III peptides. frostchina.com The thermal melting temperature (Tm), the point at which 50% of the helix unwinds into individual chains, is a critical measure of stability. frontiersin.org
A primary method for this characterization is Circular Dichroism (CD) spectroscopy . acs.org The collagen triple helix displays a unique CD spectrum, with a characteristic positive peak at approximately 220-225 nm and a strong negative peak around 197 nm. acs.orggoogle.com By monitoring the change in the positive peak's intensity as the temperature is increased, a thermal denaturation curve can be generated to determine the Tm. frontiersin.orggoogle.com This technique was used to confirm that hydroxylation of recombinant collagen III produced in E. coli increased its thermal stability. researchgate.netnih.gov
Differential Scanning Calorimetry (DSC) is another technique used to directly measure the heat absorbed during the thermal unfolding of the triple helix, providing a precise Tm value. frontiersin.org For instance, DSC has been used to compare the stability of recombinant peptides to that of native collagens. frontiersin.org
Other advanced methods provide more detailed structural information:
Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the formation of a triple helix by detecting interchain Nuclear Overhauser Effects (NOEs), which are unique to the tightly packed helical structure. acs.orgnih.govnih.gov
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can separate folded triple helices from unfolded single chains based on differences in their shape and hydrophilicity, allowing for the quantification of helix formation. acs.orgacs.org
Protease Digestion Assays utilize the principle that the stable triple-helical conformation is resistant to cleavage by proteases like trypsin. By incubating the peptide with a protease at various temperatures, the Tm can be estimated as the temperature at which the peptide becomes susceptible to digestion. researchgate.net
Studies on designed peptides have shown that stability is highly dependent on sequence. The presence of hydroxyproline in the Y-position of the Gly-X-Y triplet is a major stabilizing factor. nih.govmdpi.com Furthermore, interruptions in the repeating Gly-X-Y pattern, such as deletions or substitutions, can significantly decrease the stability of the triple helix. nih.gov
| Technique | Principle | Information Gained |
| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. | Confirms triple-helical structure (peak at ~225 nm); determines melting temperature (Tm) via thermal denaturation scan. google.com |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions. | Provides a direct and precise measurement of the thermal denaturation temperature (Tm). frontiersin.org |
| NMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei. | Provides high-resolution structural data, confirms interchain packing and hydrogen bonding specific to the triple helix. acs.orgnih.gov |
| RP-HPLC | Separates molecules based on hydrophobicity. | Differentiates between folded (helical) and unfolded (coil) states, allowing quantification of stability. acs.org |
| Protease Digestion | Assesses resistance to enzymatic cleavage. | The stable triple helix resists digestion; susceptibility to cleavage indicates unfolding, providing an estimate of Tm. researchgate.net |
Molecular and Cellular Mechanisms of Type Iii Collagen Peptide Activity
Receptor-Ligand Interactions of Type III Collagen Peptides
Type III collagen peptides, fragments derived from the breakdown of type III collagen, play significant roles in various physiological processes through their interaction with specific cell surface receptors. These interactions are crucial for cellular communication, tissue repair, and hemostasis.
Binding to Cell Surface Receptors (e.g., Integrins α1β1, α2β1; GPR56)
Type III collagen is a known ligand for several cell surface receptors, including integrins and G protein-coupled receptors. plos.org Integrins α1β1 and α2β1 are major receptors for collagen, and a novel binding site for these integrins has been identified within type III collagen. plos.org This interaction is fundamental for cell adhesion to the extracellular matrix.
Another critical receptor for type III collagen is G protein-coupled receptor 56 (GPR56), also known as ADGRG1. plos.orguniprot.org Type III collagen is the major ligand for GPR56 in the developing brain. plos.orguniprot.org The binding of GPR56 to type III collagen is essential for the proper development of the cerebral cortex. plos.orgwikipedia.org Specifically, this interaction helps regulate neuronal migration and maintain the integrity of the pial basement membrane. plos.orgbiologists.com Disease-associated mutations in GPR56 have been shown to abolish its ability to bind to collagen III, leading to severe brain malformations. plos.org The binding of GPR56 to collagen III can activate the RhoA pathway, which in turn inhibits neuronal migration. uniprot.orgresearchgate.net
| Receptor | Ligand | Key Functions |
| Integrin α1β1 | Collagen Type III | Cell adhesion, extracellular matrix organization |
| Integrin α2β1 | Collagen Type III | Cell adhesion, extracellular matrix organization. plos.org |
| GPR56 (ADGRG1) | Collagen Type III | Regulation of cortical development, inhibition of neuronal migration. plos.orguniprot.orgwikipedia.org |
Interaction with Platelet Receptors (e.g., Glycoprotein (B1211001) VI) and Hemostasis Pathways
Type III collagen plays a vital role in hemostasis by interacting with platelet receptors, primarily Glycoprotein VI (GPVI). ahajournals.orgnih.gov When blood vessels are damaged, exposing the subendothelial matrix, platelets adhere to the exposed collagen. GPVI is a major receptor on platelets that directly binds to collagen, initiating a signaling cascade that leads to platelet activation and aggregation, which are crucial steps in thrombus formation. ahajournals.orgresearchgate.net
The interaction between GPVI and collagen is specific, with GPVI recognizing particular sequence motifs within the collagen triple helix. ashpublications.org Specifically, the dimeric form of GPVI is the functionally active form that recognizes collagen. nih.gov The binding of GPVI to collagen can be inhibited by collagen type III itself, suggesting a competitive binding mechanism. nih.govnih.gov This interaction underscores the importance of type III collagen in the initial stages of blood clotting and wound healing. wikipedia.org
| Receptor | Ligand | Pathway | Outcome |
| Glycoprotein VI (GPVI) | Collagen Type III | Platelet Activation | Hemostasis, Thrombus Formation. ahajournals.orgnih.gov |
Intracellular Signaling Pathways Modulated by Type III Collagen Peptides
The binding of type III collagen peptides to their receptors triggers a cascade of intracellular signaling events that modulate various cellular functions, including cell growth, proliferation, and extracellular matrix synthesis.
Regulation of TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-β (TGF-β)/Smad signaling pathway is a central regulator of collagen synthesis. sciopen.com Collagen peptides have been shown to activate this pathway, leading to increased collagen production. researchgate.netrsc.org The process begins with TGF-β binding to its cell surface receptors, which then phosphorylate and activate Smad2 and Smad3 proteins. sciopen.comresearchgate.net These activated Smads form a complex with Smad4, which then translocates to the nucleus to promote the transcription of procollagen (B1174764) genes. sciopen.com
Conversely, Smad7 acts as an inhibitor of this pathway by preventing the activation of Smad2 and Smad3. sciopen.comresearchgate.net Studies have demonstrated that certain peptides can upregulate the expression of TGF-β1, phosphorylated Smad2, and phosphorylated Smad3, while inhibiting the expression of Smad7, thereby enhancing collagen synthesis. researchgate.net This regulatory mechanism is crucial for tissue repair and maintaining the structural integrity of tissues.
| Signaling Molecule | Role in Pathway | Effect of Collagen Peptide Modulation |
| TGF-β1 | Initiates signaling cascade | Upregulated. researchgate.net |
| Smad2/3 | Signal transducers | Phosphorylation and activation increased. sciopen.comresearchgate.net |
| Smad4 | Forms complex with Smad2/3 | Translocates to nucleus to promote gene transcription. sciopen.com |
| Smad7 | Inhibitor of the pathway | Expression inhibited. sciopen.comresearchgate.net |
Influence on PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that governs cell growth, proliferation, survival, and protein synthesis. frontiersin.orgnih.govoncotarget.com Activation of this pathway is often initiated by growth factors binding to their receptors, which in turn activates PI3K. oncotarget.com Activated PI3K then phosphorylates and activates Akt. oncotarget.com
Akt can then activate mTOR, a key regulator of protein synthesis. frontiersin.orgoncotarget.com There is evidence to suggest that collagen and its peptides can influence this pathway. For instance, increased collagen density has been shown to stimulate the PI3K/Akt pathway through integrin activation. mdpi.com Furthermore, the NC1 domain of collagen type XIX has been found to inhibit the FAK/PI3K/Akt/mTOR pathway in melanoma cells. mdpi.com In the context of liver fibrosis, activation of the PI3K/Akt pathway is associated with increased production of collagen and other extracellular matrix proteins. frontiersin.org This indicates that collagen peptide signaling can intersect with this fundamental cellular pathway, influencing cell behavior and matrix production.
Other Relevant Signaling Cascades (e.g., Rho Protein Signal Transduction)
The interaction of type III collagen with its receptor GPR56 is known to activate the RhoA signaling pathway. uniprot.org This activation occurs through the coupling of GPR56 to Gα12/13 proteins. researchgate.net The GPR56-collagen III interaction and subsequent RhoA activation play a significant role in inhibiting neuronal migration during brain development. plos.orguniprot.orgresearchgate.net This highlights a specific mechanism by which type III collagen peptides can exert precise control over cellular processes through distinct signaling pathways.
Functional Impact on Cellular Processes in Research Models
Modulation of Cell Proliferation and Viability (in vitro studies)
Type III collagen peptides have demonstrated a significant influence on cell proliferation and viability in various in vitro models. These peptides, derived from the larger type III collagen protein, can interact with cells to stimulate growth and maintain cellular health. nih.gov
Collagen peptides, in general, have been found to promote the proliferation of fibroblasts. nih.gov For instance, marine collagen peptides (MCPs) significantly increased the viability of NIH-3T3 fibroblasts after 72 hours of incubation. nih.govmdpi.com A 37% increase in cell viability was observed with 25 μg/mL of MCPs compared to the control group. nih.govmdpi.com Another study showed that collagen peptides at concentrations up to 10% (v/v) did not show any cytotoxic effects on fibroblasts, and at concentrations of 0.01% and 1%, they significantly increased the expression of the COL1A1 gene, which is involved in collagen synthesis. frontiersin.orgresearchgate.net
In the context of myoblasts, both type I and type III collagen have been found to enhance their proliferation, with no significant statistical difference observed between the two collagen types. nih.gov This suggests that type III collagen plays a supportive role in muscle cell growth.
Interestingly, the effect of type III collagen on proliferation can be cell-type specific and context-dependent. For example, in a study involving a breast cancer cell line, the interaction between GPR56/ADGRG1 on cancer cells and type III collagen was shown to promote metastasis to the bone, and in vitro proliferation of these cells was observed in the presence of type III collagen. researchgate.net
Table 1: Effects of Type III Collagen Peptides on Cell Proliferation and Viability
| Cell Type | Collagen Source/Type | Concentration | Incubation Time | Observed Effect | Reference |
|---|---|---|---|---|---|
| Human Osteoblastic Cells (MG-63) | Type III Collagen-coated dishes | Not specified | Not specified | Increased cell proliferation | researchgate.net |
| Human Dermal Fibroblasts (HDF) | Recombinant hCOL3A1-THR-M1/M4 | 1 & 10 µg/ml | 24 hours | Enhanced cell proliferation | bmbreports.org |
| Human Keratinocytes (HaCaT) | Recombinant hCOL3A1-THR-M1/M4 | 1 & 10 µg/ml | 24 hours | Enhanced cell proliferation | bmbreports.org |
| NIH-3T3 Fibroblasts | Marine Collagen Peptides (MCPs) | 25 µg/mL | 72 hours | 37% increase in cell viability | nih.govmdpi.com |
| C2C12 Myoblasts | Type III Collagen | Not specified | Not specified | Enhanced cell proliferation | nih.gov |
| 4T1.0 Breast Cancer Cells | Type III Collagen | Not specified | Not specified | Increased in vitro cell proliferation | researchgate.net |
| Human Dermal Fibroblasts | Collagen Peptides | ≤ 1% | 24 hours | No decrease in cell viability | nih.gov |
Influence on Cell Migration and Chemotaxis (in vitro studies)
Type III collagen and its derived peptides are significant chemoattractants and modulators of cell migration for various cell types, a process fundamental to tissue repair, development, and certain pathological conditions. pnas.orgresearchgate.net
In vitro studies have demonstrated that human type I, II, and III collagens are all capable of inducing chemotactic migration of human dermal fibroblasts. pnas.org Peptides generated from the degradation of these collagens by bacterial collagenase also exhibit chemotactic properties for fibroblasts. pnas.org This suggests that during tissue injury and subsequent collagen remodeling, the resulting collagen fragments can attract fibroblasts to the site to initiate repair processes. pnas.org
Recombinant human type III collagen (hCOL3) has been shown to enhance cell migration by influencing the formation of pseudopodia, which are cellular protrusions critical for movement. researchgate.netacs.org Treatment with hCOL3 increases both the number and length of filopodia, fine, finger-like projections that help cells sense their environment and move. researchgate.netacs.org This leads to more directed and faster cell migration. researchgate.netacs.org Specifically, hCOL3 has been observed to increase cell migration velocity and enhance directionality in both single-cell and collective migration assays. researchgate.net
The influence of type III collagen on migration has also been observed in cancer cell lines. In a study using four human glioblastoma cell lines, type III collagen significantly increased both migration and invasion in a dose-dependent manner up to a concentration of 10 micrograms/ml. nih.gov This effect was diminished at higher concentrations and could be blocked by a monoclonal antibody against type III collagen, indicating a specific interaction. nih.gov
For myoblasts, both type I and type III collagen have been found to enhance migration. nih.gov However, in a Transwell assay, type I collagen showed a more pronounced effect on myoblast migration compared to type III collagen. nih.gov
It is important to note that collagen-derived peptides can also act as chemotactic stimuli for other cell types, such as human peripheral blood monocytes. nih.gov Peptides derived from collagen digestion can attract these immune cells, which play a role in inflammation and tissue remodeling. nih.gov
Table 2: Influence of Type III Collagen Peptides on Cell Migration and Chemotaxis
| Cell Type | Collagen Source/Type | Assay | Observed Effect | Reference |
|---|---|---|---|---|
| Human Dermal Fibroblasts | Human Type III Collagen | Boyden Chamber Chemotaxis Assay | Chemotactic migration | pnas.org |
| Human Dermal Fibroblasts | Bacterial Collagenase-digested Type III Collagen Peptides | Boyden Chamber Chemotaxis Assay | Chemotactic migration | pnas.org |
| Not specified | Recombinant Human Type III Collagen (hCOL3) | Single-cell and collective migration assays | Increased migration velocity and directionality; increased number and length of filopodia | researchgate.netacs.org |
| Human Glioblastoma Cells | Type III Collagen | Chemotaxis Assay | Increased migration and invasion (up to 10 µg/ml) | nih.gov |
| C2C12 Myoblasts | Type III Collagen | Transwell Assay | Enhanced migration | nih.gov |
| Human Peripheral Blood Monocytes | Collagen-derived Peptides | Chemotaxis Assay | Chemotactic for monocytes | nih.gov |
Regulation of Cell Adhesion to Extracellular Matrix Components
Research has identified that type III collagen contains specific binding sites for integrins, which are heterodimeric cell surface receptors that link the ECM to the cell's internal cytoskeleton. nih.gov High-affinity binding sites for integrins have been located in the C-terminal region of type III procollagen. nih.gov The interaction between type III collagen and integrins is fundamental for cell adhesion, which in turn influences other cellular processes like migration, proliferation, and differentiation. nih.gov
Studies have shown that various cell types adhere to type III collagen. For instance, human lung fibroblast cells (MRC-5) have been used in adhesion assays to demonstrate their ability to adhere to synthetic peptides derived from type III collagen. researchgate.net This adhesion is often dependent on the presence of specific amino acid sequences within the collagen molecule. scirp.org
The regulation of cell adhesion by type III collagen is also linked to its role in the organization of the ECM itself. Type III collagen can be found in heterotypic fibrils with type I collagen, where it is thought to regulate the diameter of these fibrils. nih.gov This structural organization of the ECM directly impacts how cells can adhere and interact with their surrounding matrix.
Furthermore, the interaction of type III collagen with other ECM components can influence cell adhesion. For example, fibronectin has been shown to form a complex with type III collagen, which can further modulate cellular interactions with the matrix. mdpi.com
Table 3: Regulation of Cell Adhesion by Type III Collagen
| Interacting Molecule/Cell | Key Findings | Significance | Reference |
|---|---|---|---|
| Integrins | High-affinity binding sites for integrins are located in the C-terminal region of type III procollagen. | Mediates cell adhesion, influencing migration, proliferation, and differentiation. | nih.gov |
| Human Lung Fibroblasts (MRC-5) | Adhere to synthetic peptides derived from type III collagen. | Demonstrates the ability of cells to directly bind to specific regions of type III collagen. | researchgate.net |
| Type I Collagen | Forms heterotypic fibrils with type III collagen, regulating fibril diameter. | Influences the structural organization of the ECM, thereby affecting cell adhesion. | nih.gov |
| Fibronectin | Forms a complex with type III collagen. | Modulates cellular interactions with the ECM. | mdpi.com |
Induction of Cell Differentiation (e.g., osteoblasts, preadipocytes, myoblasts, chondrocytes, T-helper cells)
Type III collagen has been shown to play a significant role in the differentiation of various cell lineages, highlighting its importance in tissue development and regeneration.
Osteoblasts: In the context of bone formation, type III collagen is crucial for osteoblast differentiation. nih.gov Studies have indicated that a deficiency in type III collagen leads to reduced osteoblastogenesis from mesenchymal progenitors. nih.gov This is supported by the observation of reduced expression of osteogenic markers like type I collagen, osteocalcin, and bone sialoprotein in mice with reduced type III collagen expression. nih.gov Conversely, bovine collagen peptides have been shown to promote the differentiation of MC3T3-E1 pre-osteoblasts, as evidenced by increased expression of osteoblast-associated genes such as Runx2, ALP, and Col1α1. plos.org
Myoblasts: The differentiation of myoblasts, the precursors to muscle cells, is also influenced by the collagenous matrix. While both type I and type III collagen are present in skeletal muscle, they appear to have opposing effects on myoblast differentiation. nih.gov Research has shown that both collagen types inhibit myoblast differentiation, with type III collagen exhibiting a more pronounced inhibitory effect at the gene expression level. nih.gov This suggests a complex regulatory role for type III collagen in myogenesis, potentially maintaining myoblasts in a proliferative state. In contrast, some studies indicate that collagen peptides can induce myoblast differentiation. researchgate.net
Other Cell Types: While specific studies focusing solely on type III collagen peptides for preadipocyte, chondrocyte, and T-helper cell differentiation are less common, the broader literature on collagen suggests its involvement. For instance, the differentiation of embryonic chicken myoblasts in culture is accompanied by a significant increase in the synthesis of pro-alpha-1(III) collagen. nih.gov This indicates a correlation between type III collagen expression and the myogenic differentiation program. The interaction of type III collagen with its receptor GPR56 has been implicated in regulating neural migration, which is a facet of neural cell differentiation. scirp.org
Table 4: Influence of Type III Collagen Peptides on Cell Differentiation
| Cell Type | Collagen Source/Type | Observed Effect on Differentiation | Reference |
|---|---|---|---|
| Mesenchymal Progenitors (Osteoblast lineage) | Murine model with Col3 deficiency | Reduced osteoblastogenesis | nih.gov |
| MC3T3-E1 Pre-osteoblasts | Bovine Collagen Peptides | Promoted differentiation (increased Runx2, ALP, Col1α1) | plos.org |
| C2C12 Myoblasts | Type III Collagen | Inhibited differentiation | nih.gov |
| Embryonic Chicken Myoblasts | Endogenous pro-alpha-1(III) collagen | Increased synthesis during differentiation | nih.gov |
Effects on Angiogenesis and Vascular Development in Animal Models
While direct studies focusing exclusively on the effects of "collagen peptide III" on angiogenesis in animal models are limited in the provided search results, the broader context of collagen's role in vascular development and wound healing provides significant insights. Collagen, as a major component of the extracellular matrix of blood vessels, is intrinsically involved in the processes of angiogenesis (the formation of new blood vessels from pre-existing ones) and vascular development.
During wound healing, a process that heavily relies on angiogenesis, collagen-based materials have been shown to support the formation of new blood vessels. fortunejournals.com Collagen can create a scaffold that promotes a pro-angiogenic environment. fortunejournals.com For instance, collagen has been demonstrated to play a key role in inducing an anti-inflammatory, pro-angiogenic phenotype in wound macrophages. fortunejournals.com
Furthermore, certain fragments of larger collagen molecules, known as matrikines, can have biological activity, including the regulation of angiogenesis. fortunejournals.com While the specific effects of type III collagen peptides on angiogenesis in animal models require more direct investigation, the foundational role of type III collagen in vascular structures suggests its peptides would likely influence these processes.
In a study on cutaneous wound healing in mice, a deficiency in type III collagen led to altered wound repair, a process intricately linked with angiogenesis. karger.com Although this study did not directly measure angiogenesis, the observed changes in wound contraction and scar formation imply an impact on the underlying vascular response. karger.com
Table 5: Implied Effects of Type III Collagen on Angiogenesis and Vascular Development
| Model System | Key Findings Related to Vascular Processes | Implication for Angiogenesis | Reference |
|---|---|---|---|
| General Wound Healing | Collagen induces a pro-angiogenic macrophage phenotype. | Suggests a positive regulatory role for collagen in angiogenesis. | fortunejournals.com |
| Cutaneous Wound Healing in Col3-deficient Mice | Altered wound contraction and scar formation in the absence of type III collagen. | Implies a role for type III collagen in the normal vascular response during healing. | karger.com |
| General Vascular Biology | Type III collagen is a major structural component of blood vessels. | Peptides derived from type III collagen are likely to influence vascular cell behavior and angiogenesis. |
Role in Extracellular Matrix Remodeling and Homeostasis
Type III collagen peptides are integral to the dynamic processes of extracellular matrix (ECM) remodeling and homeostasis, which are essential for tissue repair, development, and maintaining tissue integrity. nih.gov
The remodeling of the ECM involves a delicate balance between the synthesis of new matrix components and the degradation of existing ones. Type III collagen itself is a key structural element of the ECM, particularly in extensible tissues like skin and blood vessels. Peptides derived from the breakdown of type III collagen can act as signaling molecules that influence further remodeling activities. pnas.org
A crucial aspect of ECM remodeling is the activity of matrix metalloproteinases (MMPs), a family of enzymes responsible for degrading ECM proteins. fortunejournals.com Specific MMPs, such as MMP-1 and MMP-8, are known to cleave type III collagen. fortunejournals.com The degradation of type III collagen by these enzymes is a critical step in the turnover and remodeling of the ECM. The resulting collagen fragments can then influence cellular behavior. For example, peptides from collagen degradation can attract fibroblasts to sites of injury, where they will synthesize new ECM components, including more type III collagen. pnas.org
Furthermore, fragments of type III collagen can serve as biomarkers for fibrotic activity and tissue remodeling. For instance, a specific fragment of type III collagen cleaved by fibroblast activation protein (FAP) has been identified as a potential serum marker for intestinal fibrosis and tissue remodeling. oup.com This indicates that the generation of type III collagen peptides is directly linked to active remodeling processes in both normal and pathological conditions.
The synthesis and deposition of type III collagen are also key events in ECM remodeling. During wound healing, for example, there is an initial increase in the ratio of type III to type I collagen, highlighting its importance in the early stages of tissue repair. fortunejournals.com This initial matrix provides a scaffold for subsequent healing events.
Table 6: Role of Type III Collagen Peptides in ECM Remodeling and Homeostasis
| Process | Key Role of Type III Collagen/Peptides | Interacting Factors | Significance | Reference |
|---|---|---|---|---|
| ECM Degradation | Substrate for Matrix Metalloproteinases (e.g., MMP-1, MMP-8). | MMPs | A necessary step for ECM turnover and remodeling. | fortunejournals.com |
| Cell Recruitment | Peptides from collagen degradation act as chemoattractants for fibroblasts. | Fibroblasts | Attracts cells responsible for synthesizing new ECM to sites of injury. | pnas.org |
| Biomarker of Remodeling | FAP-cleaved type III collagen fragments in serum. | Fibroblast Activation Protein (FAP) | Indicates active tissue remodeling and fibrosis. | oup.com |
| ECM Synthesis | Increased deposition during early wound healing. | Not specified | Provides an initial scaffold for tissue repair. | fortunejournals.com |
| ECM Integrity | Influences the balance between MMPs and their inhibitors. | MMPs, TIMPs | Helps maintain ECM integrity during remodeling. |
Interactions with Other Extracellular Matrix Components
The functionality of type III collagen within the extracellular matrix (ECM) is not solitary; it is heavily reliant on its intricate interactions with a diverse array of other matrix constituents. These interactions are fundamental to the structural organization, mechanical properties, and biological signaling of connective tissues. Type III collagen's ability to associate with elastic fibers, bind to key adhesive glycoproteins and proteoglycans, and form composite fibrils with other collagen types underscores its role as a critical modulator of ECM architecture and function.
Association with Elastin (B1584352) and its Solubilized Peptides
Type III collagen is often found in tissues that require elasticity, such as blood vessels, skin, and muscles, where it is co-located with elastin. frontiersin.org The interaction between collagen and elastin fibers is crucial for providing both tensile strength and the ability to recoil after stretching. nih.govoup.com While direct covalent cross-linking between type III collagen and elastin is not definitively established, their association is vital for the mechanical integrity of tissues. plos.organnualreviews.org
In vitro studies have demonstrated that type III collagen can associate with both intact elastin fibers and solubilized elastin peptides under physiological conditions, resulting in the formation of a gel-like substance. nih.gov This interaction suggests a non-covalent, self-assembling relationship that contributes to the organization of the elastic fiber network. The cohesion of this collagen-elastin composite can be enhanced by dehydration or the addition of other adhesive proteins like fibronectin. nih.gov The interplay is critical; elastin provides elasticity, but its stretch is ultimately limited by the less extensible collagen fibrils, preventing tissue overstretching. nih.gov This synergistic relationship is essential for the function of distensible organs.
| Interacting Molecule | Type of Interaction | Functional Significance |
| Elastin | Association, Co-localization | Provides tissues with both tensile strength and elasticity; limits tissue stretch. nih.govnih.gov |
| Solubilized Elastin Peptides | Association (In Vitro) | Forms a gel-like substance with type III collagen under physiological conditions. nih.gov |
Binding to Fibronectin, Laminin (B1169045), and Proteoglycans
Type III collagen's role in the ECM is further defined by its binding to various non-collagenous proteins that mediate cell adhesion, matrix organization, and tissue homeostasis.
Fibronectin: This large glycoprotein is essential for the deposition and organization of type III collagen fibrils within the ECM. physiology.org Studies have shown that in the absence of a fibronectin matrix, type III collagen fails to assemble into its characteristic fibrillar network. physiology.org Fibronectin binds directly to native type III collagen, an interaction that appears stronger than its binding to other native fibrillar collagens. nih.govnih.gov This binding is mediated by specific domains on the fibronectin molecule and a corresponding site on the collagen III triple helix, located near a cleavage site for matrix metalloproteinases (MMPs). plos.org This proximity suggests a potential regulatory role for fibronectin in collagen III assembly and degradation. plos.org
Laminin: Laminins are major components of basement membranes, specialized ECM structures that separate epithelial and endothelial cells from the underlying connective tissue. While direct, high-affinity binding between laminin and type III collagen is less characterized than that with fibronectin, evidence suggests an important relationship. In vitro, the addition of laminin, along with fibronectin and type IV collagen, to a type III collagen-elastin gel helps to create a structure resembling a basement membrane. nih.gov Laminins are known to interact with various collagens, and transmembrane collagens can bind to laminin, highlighting the complexity of ECM networks where type III collagen is a key player. oup.comnews-medical.netnih.gov
| Binding Partner | Key Findings | Reference |
| Fibronectin | Essential for the deposition and organization of type III collagen fibrils. Binds directly to native type III collagen. | physiology.orgnih.gov |
| Laminin | Contributes to the formation of basement membrane-like structures with type III collagen in vitro. | nih.gov |
| Proteoglycans | Binds to SLRPs like decorin and biglycan (B1168362) during fibrillogenesis; influences fibril diameter and matrix organization. Found in tissues with heparan sulfate. | nih.govjst.go.jpresearchgate.netnih.gov |
Heterotypic Fibril Formation with Other Collagen Types (e.g., Type I Collagen)
A defining characteristic of type III collagen is its ability to co-assemble with other fibrillar collagens, most notably type I collagen, to form heterotypic fibrils. nih.govpnas.org This co-localization is not merely incidental but represents a fundamental mechanism for regulating the structure and mechanical properties of connective tissues. pnas.org
Interaction with Type I Collagen: Type III collagen is frequently found alongside the more abundant type I collagen in tissues like skin, blood vessels, and tendons. news-medical.netpnas.org Ultrastructural analyses have confirmed that both collagen types are present within the same fibril. pnas.org The inclusion of type III collagen within these heterotypic fibrils plays a crucial role in regulating their diameter; tissues with a higher ratio of type III to type I collagen tend to have thinner fibrils. pnas.orgresearchgate.net This regulation is vital for the proper development and function of the cardiovascular system and other organs. pnas.org The structural similarities between type I and type III collagen molecules facilitate this co-assembly, allowing them to form integrated, functional fibrillar networks. plos.org
Interaction with Type II Collagen: While predominantly associated with type I collagen, type III collagen can also form heterotypic structures with type II collagen, particularly in articular cartilage. nih.govnih.gov In this context, type III collagen molecules appear to be cross-linked to the surface of type II collagen fibrils. nih.gov It is suggested that type III collagen acts as a modifier of the primary type II collagen network, potentially reinforcing the matrix as part of a healing or remodeling response to tissue damage. nih.govnih.gov
| Interacting Collagen | Nature of Interaction | Functional Consequence |
| Type I Collagen | Co-assembly into heterotypic fibrils. | Regulates the diameter and uniformity of collagen fibrils; crucial for the integrity of skin, blood vessels, and organs. plos.orgpnas.orgresearchgate.net |
| Type II Collagen | Covalent cross-linking to the surface of type II fibrils in cartilage. | Acts as a modifier of the cartilage matrix, potentially reinforcing the existing network during healing. nih.govnih.gov |
Degradation and Turnover of Type Iii Collagen Peptides in Biological Systems
Enzymatic Degradation Pathways
The breakdown of the robust triple-helical structure of type III collagen is initiated by specific enzymes that cleave the molecule at precise locations, generating smaller peptide fragments. These fragments are then further degraded by other proteases.
Proteolytic Cleavage by Endogenous Proteinases (e.g., Trypsin, Chymotrypsin)
While fibrillar collagens are generally resistant to non-specific proteases due to their tightly packed triple-helical structure, type III collagen exhibits a unique susceptibility to certain endogenous proteinases like trypsin and chymotrypsin (B1334515). nih.govnih.gov This vulnerability is attributed to a region of local structural relaxation within the triple helix, which contains the primary collagenase cleavage site. nih.gov Studies have shown that trypsin can cleave native type III collagen, a characteristic not observed with type I and II collagens. nih.gov Similarly, chymotrypsin has been shown to extract more collagen from osteoarthritic cartilage, which has an increased presence of type III collagen, suggesting its role in the degradation of this specific collagen type. nih.gov The initial cleavage by these proteinases can expose sites for further degradation by other enzymes. nih.gov
The N-terminal cyanogen (B1215507) bromide peptide of type III collagen, known as CB3A, has been a focus of sequencing studies. core.ac.uk To analyze its structure, researchers have utilized enzymes like trypsin and chymotrypsin to break it down into smaller, more manageable peptides for sequencing. core.ac.uk
Cathepsin-Mediated Turnover and Neo-Epitope Generation
Cathepsins, a group of lysosomal proteases, play a significant role in the turnover of type III collagen, particularly in pathological conditions. plos.orgnih.gov Cathepsins B, L, S, and K have been identified as key enzymes in the degradation of type III collagen. plos.orgnih.govresearchgate.net Their activity leads to the generation of specific cleavage fragments known as neo-epitopes. plos.orgnih.gov One such neo-epitope, termed C3C, is specifically generated by the action of these cathepsins on type III collagen. plos.orgresearchgate.net The presence of these neo-epitopes in biological fluids can serve as a biomarker for diseases characterized by high extracellular matrix turnover, such as chronic obstructive pulmonary disease (COPD) and inflammatory bowel disease (IBD). plos.orgnih.govnordicbioscience.com In fact, elevated levels of C3C have been observed in the serum of COPD patients compared to healthy individuals. plos.orgnih.gov Research has also pointed to increased levels of cathepsins B and L in the inflamed mucosa of IBD patients. plos.org
Role of Specific Collagenases in Peptide Release
The primary enzymes responsible for the initial cleavage of intact, triple-helical type III collagen are specific collagenases belonging to the matrix metalloproteinase (MMP) family. nih.govnih.gov Key collagenases involved in type III collagen degradation include MMP-1 (collagenase-1), MMP-8 (collagenase-2), and MMP-13 (collagenase-3). nih.govnih.govresearchgate.net These enzymes cleave the collagen molecule at a specific site, approximately three-quarters of the way from the N-terminus. nih.gov
MMP-9 (gelatinase B) is another crucial enzyme in this process, further degrading the initial fragments generated by collagenases. nih.govnih.gov The action of MMP-9 on type III collagen generates a specific neo-epitope, designated as C3M or CO3-610C, which can be measured in serum as a marker of liver fibrogenesis and penetrating Crohn's disease. nih.govnih.govcapes.gov.brnih.gov Studies have shown that MMP-1 has an equal affinity for degrading both type I and type III collagen, while MMP-8 exhibits a higher affinity for type III collagen. nih.gov The activity of these MMPs is tightly regulated by tissue inhibitors of metalloproteinases (TIMPs). nih.gov
Human polymorphonuclear leukocyte elastase has also been shown to specifically cleave human type III collagen, suggesting its role in the selective degradation of this collagen type in pathological conditions. researchgate.net
Factors Influencing Collagen III Peptide Turnover
The rate of type III collagen turnover is not constant and is influenced by a variety of physiological and pathological factors. These include:
Age and Sex: Collagen turnover is affected by both age and sex. plos.org For instance, sex-specific differences in type III collagen turnover have been observed around the age of menopause, with women showing increased turnover. plos.org
Disease States: Various diseases are associated with altered type III collagen turnover.
Fibrosis: In fibrotic conditions, such as liver fibrosis, there is an excessive accumulation of extracellular matrix proteins, including type III collagen. nih.govcapes.gov.br This is often accompanied by increased levels of MMPs. nih.govcapes.gov.br
Inflammatory Conditions: In inflammatory diseases like Crohn's disease, there is an increased breakdown of type III collagen mediated by MMPs. nih.gov
Chronic Obstructive Pulmonary Disease (COPD): Elevated levels of cathepsin-mediated type III collagen fragments are found in patients with COPD. plos.orgnih.gov
Tuberculosis: Increased levels of PIIINP, a marker of type III collagen turnover, are observed in active tuberculosis. nih.gov
Mechanical Stimuli: Mechanical stress and unloading can influence collagen turnover. nih.gov For example, immobilization has been shown to modulate the synthesis of type III collagen. plos.org
Hormonal Status: Hormonal changes, such as those occurring during menopause, can affect collagen remodeling. plos.org
Cytokines and Growth Factors: Molecules like transforming growth factor-beta (TGF-β) and angiotensin II can influence fibroblast activity and, consequently, collagen turnover. nih.gov
In vivo Animal Model Studies of Type III Collagen Degradation Dynamics
Animal models are invaluable tools for studying the complex dynamics of type III collagen degradation in a living system. Various models have been employed to investigate different aspects of this process.
Liver Fibrosis Models: The bile duct ligation (BDL) model in rats is commonly used to study liver fibrosis. nih.govcapes.gov.br In this model, serum levels of the MMP-9-generated type III collagen neo-epitope (CO3-610C) were significantly increased in BDL rats compared to sham-operated controls, and these levels correlated with the extent of liver fibrosis. nih.govcapes.gov.br Another model involves the administration of carbon tetrachloride (CCl4) to rats, which also induces liver fibrosis and allows for the study of dynamic changes in procollagen (B1174764) gene expression and collagen deposition. nih.gov
Lung Disease Models: Transgenic mouse models overexpressing interleukin-13 (IL-13) or interferon-gamma (IFN-γ) exhibit structural changes resembling COPD, including the upregulation of cathepsins B, L, S, and K, which are involved in type III collagen degradation. plos.org Animal models of pulmonary tuberculosis have also demonstrated increased type III collagen turnover. nih.gov
Emphysema Models: Mouse models of emphysema, such as the blotchy and pallid mouse, have been used to study collagen phagocytosis by alveolar macrophages, a process involved in intracellular collagen degradation. ersnet.org
Real-time Imaging of Collagen Degradation: A novel approach using near-infrared (NIR-II) fluorescence imaging has been developed to dynamically visualize and quantify collagen degradation in vivo. nih.gov This technique has been applied in mouse models of cartilage defects to track the degradation of collagen-based biomaterials in real-time. nih.gov
These animal studies provide crucial insights into the mechanisms of type III collagen degradation and help in the identification and validation of biomarkers for various diseases.
Advanced Research Methodologies and Analytical Techniques for Type Iii Collagen Peptides
Spectroscopic and Structural Characterization Methods
Circular Dichroism (CD) Spectroscopy for Triple Helix Stability
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to assess the secondary structure and conformational stability of proteins like collagen. researchgate.net It measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, such as the peptide bonds in a protein's backbone. nih.gov The unique triple-helical structure of collagen gives rise to a characteristic CD spectrum, typically featuring a positive peak around 220-225 nm and a strong negative peak near 195 nm. nih.govfrontiersin.org
The intensity of the positive peak at 225 nm is directly proportional to the amount of triple-helical content. nih.gov By monitoring the change in this peak's intensity as a function of temperature, the thermal stability of the collagen peptide can be determined. frontiersin.org The midpoint of this thermal transition is known as the melting temperature (Tm), which is a key indicator of the triple helix's stability. frontiersin.org A higher Tm value signifies greater thermal stability. frontiersin.org For instance, studies have shown that some collagen peptides can maintain a stable structure even at temperatures as high as 80°C. frontiersin.org The technique is sensitive enough to detect conformational changes with minimal protein quantities and can be used to study the effects of different amino acid sequences or modifications on the stability of the triple helix. researchgate.net
Table 1: Characteristic CD Spectral Features of Collagen Triple Helix
| Spectral Feature | Wavelength (nm) | Indication |
| Positive Peak | ~220-225 | Presence of triple-helical structure frontiersin.orgnih.gov |
| Negative Peak | ~195 | Presence of triple-helical structure frontiersin.org |
| Decrease in Positive Peak Intensity | Monitored at 225 | Denaturation of the triple helix rsc.org |
Nuclear Magnetic Resonance (NMR) for Peptide Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed, atomic-level structural analysis of collagen peptides in solution. researchgate.net While the large size and repetitive nature of full-length collagen can pose challenges, NMR studies on smaller, synthetically prepared collagen-mimetic peptides (CMPs) of type III collagen have yielded significant insights. nih.govnih.gov
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to assign all the proton resonances and to determine the peptide's conformation. nih.gov NOESY experiments are particularly crucial as they provide information about through-space interactions between protons, which helps in defining the three-dimensional structure. nih.gov For the type III telopeptide, a series of sequential NOEs between amide protons indicated a helical conformation. nih.gov However, the absence of medium-range NOEs suggested a more flexible, "nascent" helix rather than a rigid, fully formed one. nih.gov Furthermore, solid-state NMR has been used to investigate the conformation of collagen within tissues, revealing details about residue side-chain orientations and molecular dynamics. acs.orgcam.ac.uk
Mass Spectrometry (MS) for Peptide Characterization
Mass spectrometry (MS) is a highly sensitive and versatile analytical technique for the characterization of collagen peptides. It provides precise information on molecular weight, amino acid sequence, and post-translational modifications. nih.govdergipark.org.tr
Various MS-based approaches are utilized in collagen analysis. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used to analyze the peptide mixtures resulting from enzymatic digestion, such as with collagenase. researchgate.netnih.gov This allows for the identification of characteristic oligopeptides. For more detailed sequencing and quantification, MS is often coupled with liquid chromatography (LC-MS/MS). mdpi.com This technique allows for the identification of specific "marker" peptides that are unique to type III collagen. mdpi.com For example, after enzymatic digestion with trypsin, the resulting peptide mixture can be separated and analyzed to identify peptides specific to type III collagen. researchgate.net This approach has been successfully used to quantify type III collagen in complex biological samples. mdpi.com
Table 2: Applications of Mass Spectrometry in Type III Collagen Peptide Analysis
| MS Technique | Application | Key Findings |
| MALDI-TOF MS | Characterization of cyanogen (B1215507) bromide cleaved peptides | Detection of linear peptides, glycosylation, and cross-linking patterns nih.govacs.org |
| LC-MS/MS | Identification and quantification of marker peptides | Established sensitive methods for detecting recombinant type III collagen in various matrices mdpi.com |
| LC-TIMS-MS/MS | Proteomic analysis of collagenase-generated peptides | Optimized workflows for identifying collagen peptides from complex tissue samples nih.gov |
Chromatographic Techniques for Peptide Separation and Quantification
Chromatographic methods are essential for the separation and quantification of type III collagen peptides from complex mixtures. These techniques separate molecules based on their physical and chemical properties, such as size and hydrophobicity.
Size-Exclusion Chromatography (SEC) for Molecular Weight Distribution
Size-Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), is a technique that separates molecules based on their hydrodynamic volume or size in solution. chromatographyonline.combitesizebio.com It is particularly useful for determining the molecular weight distribution of collagen peptides. chromatographyonline.com The separation is achieved using a column packed with porous beads. bitesizebio.com Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. bitesizebio.com Smaller molecules can enter the pores, leading to a longer path and later elution. bitesizebio.com
SEC is a valuable tool for assessing the quality of collagen hydrolysates, as the molecular weight distribution can influence their properties and applications. chromatographyonline.com The technique can be calibrated with protein standards of known molecular weight to determine the approximate molecular weight of the collagen peptides. nih.govresearchgate.net SEC has been used to analyze the molecular weight range of collagen peptides, which can vary from small oligopeptides to larger fragments. medcraveonline.com
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of peptides. dergipark.org.trnih.gov Reversed-Phase HPLC (RP-HPLC) is a specific mode of HPLC that is widely used for the analysis of collagen peptides. wikipedia.orgntnu.no
In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. wikipedia.org Peptides are separated based on their hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and are retained longer. wikipedia.org The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is often varied in a gradient to elute peptides with different hydrophobicities. mdpi.com This technique has been successfully used to separate and quantify specific marker peptides of type III collagen after enzymatic digestion. mdpi.comresearchgate.netnih.gov For instance, a method was developed to quantify type III collagen by analyzing a specific cyanogen bromide-derived peptide, α1(III)-CB2, using a combination of cation exchange and gel permeation chromatography. nih.gov RP-HPLC can also be used to study the conformational changes of collagen peptides, as the folded and unfolded forms can exhibit different retention times due to differences in their hydrophobicity. ntnu.no
HPLC-Mass Spectrometry (HPLC-MS/MS) for Marker Peptide Analysis and Quantification
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) stands as a powerful and precise method for the identification and quantification of type III collagen peptides. natureblink.com This technique offers high sensitivity and specificity by separating complex peptide mixtures, generated from enzymatic digestion of collagen, and then identifying and quantifying specific "marker" peptides unique to type III collagen. natureblink.comresearchgate.net
The general workflow involves isolating collagens from tissues, fragmenting them (e.g., with cyanogen bromide), and digesting them with an enzyme like trypsin. researchgate.net The resulting peptide mixture is then analyzed by HPLC-MS/MS. researchgate.net By selecting specific precursor ions (the mass-to-charge ratio of the marker peptide) and their characteristic fragment ions, a highly selective detection method known as Multiple Reaction Monitoring (MRM) can be employed for accurate quantification. natureblink.com
Researchers have successfully established and validated quantitative HPLC-MS/MS methods for recombinant human type III collagen (rhCOL-III) in various complex matrices, such as liquid, gel, and ointment dressings. mdpi.comresearchgate.net These studies identify unique marker peptides, like GEAGIPGVPGAK, and demonstrate the method's accuracy, precision, and sensitivity. researchgate.net The validation of these methods includes assessing parameters like linearity, repeatability, precision, and recovery rates to ensure reliable quantification. mdpi.com
Table 1: Performance of a Validated HPLC-MS/MS Method for rhCOL-III Quantification
| Parameter | Result | Description | Reference |
| Marker Peptide | GEAGIPGVPGAK | A specific peptide fragment identified for rhCOL-III after digestion. | researchgate.net |
| Repeatability (RSD) | 2.77% | The relative standard deviation for repeated measurements. | mdpi.com |
| Intraday Precision (RSD) | 2.76% | The variation observed within the same day. | mdpi.com |
| Interday Precision (RSD) | 2.31% | The variation observed between different days. | mdpi.com |
| Spiking Recovery Rate | 80% - 90% | The accuracy of the method in measuring a known amount of added collagen. | mdpi.com |
| Limit of Quantification (LOQ) | 0.5 x 10⁻³ µg/mL | The lowest concentration that can be reliably quantified. | mdpi.com |
| Limit of Detection (LOD) | 0.2 x 10⁻³ µg/mL | The lowest concentration that can be detected. | mdpi.com |
Immunochemical Assays for Detection and Localization
Immunochemical assays, which utilize the specific binding of antibodies to antigens, are fundamental for detecting and localizing type III collagen peptides. These methods are crucial for both quantifying circulating fragments and visualizing the protein within its native tissue environment.
Enzyme-Linked Immunosorbent Assays (ELISA) for Neo-Epitopes
Enzyme-Linked Immunosorbent Assays (ELISAs) are widely used to quantify type III collagen-related peptides in biological fluids like serum and plasma. nih.gov A particularly advanced application is the development of ELISAs that target "neo-epitopes." These are new epitopes that are exposed during specific molecular events, such as the cleavage of propeptides during collagen synthesis or the degradation of the mature collagen fibril by proteases. nih.govnordicbioscience.com
One prominent example is the PRO-C3 ELISA, which measures the N-terminal propeptide of type III procollagen (B1174764) (PIIINP). nih.govnih.govcapes.gov.br This competitive ELISA uses a monoclonal antibody raised against the specific cleavage site generated by the N-protease, ensuring that it measures true type III collagen formation. nih.govcapes.gov.br This assay has been shown to be technically stable and its results correlate with conditions of active tissue remodeling, such as liver fibrosis. nih.govnih.gov
Conversely, other ELISAs have been developed to measure degradation fragments of type III collagen. For instance, an assay targeting a neo-epitope generated by Matrix Metalloproteinase-9 (MMP-9) degradation was developed to quantify collagen turnover in liver fibrosis. nordicbioscience.com Another novel ELISA measures fragments generated by cathepsins B, L, S, and K, which are proteases involved in tissue remodeling in pathologies like chronic obstructive pulmonary disease (COPD). plos.org
Table 2: Examples of Neo-Epitope ELISAs for Type III Collagen Peptides
| Assay Name/Target | Process Measured | Neo-Epitope Origin | Key Finding | Reference(s) |
| PRO-C3 | Formation | Cleavage of the N-terminal propeptide (PIIINP) by N-protease. | Levels reflect true collagen synthesis and are elevated in liver fibrosis. | nih.govnih.govcapes.gov.br |
| CO3-610 | Degradation | Cleavage of type III collagen by Matrix Metalloproteinase-9 (MMP-9). | Levels are elevated in experimental liver fibrosis. | nordicbioscience.com |
| C3C | Degradation | Cleavage of type III collagen by Cathepsins B, L, S, and K. | Levels are significantly elevated in patients with COPD compared to healthy controls. | plos.org |
Immunofluorescence and Immunohistochemistry for Tissue Distribution
To understand the spatial arrangement of type III collagen within tissues, researchers use immunofluorescence (IF) and immunohistochemistry (IHC). These microscopic techniques use antibodies, often labeled with a fluorescent dye or an enzyme, to visualize the location of the protein in tissue sections. sigmaaldrich.comnih.gov
Studies have used these methods to map the distribution of type III collagen during organ development and in mature tissues. For example, in the developing rat tongue, immunoreactivity for type III collagen was widely distributed in the early mesenchymal connective tissue and became more distinctly localized to the lamina propria and around developing muscle as morphogenesis progressed. nih.gov In high-density cultures of tenocytes (tendon cells), immunofluorescence revealed that type III collagen had a more diffuse cytoplasmic distribution compared to the more perinuclear localization of type I collagen. nih.gov These techniques are invaluable for understanding how type III collagen contributes to the architecture of different tissues and how its distribution changes during development, disease, or in response to tissue engineering strategies. nih.govnih.gov
Cellular and Molecular Biology Techniques
Investigating the functional roles and regulatory mechanisms of type III collagen relies heavily on a suite of cellular and molecular biology techniques. These approaches allow for controlled experiments in vitro and detailed analysis of gene activity.
In vitro Cell Culture Models for Functional Assays (e.g., Scratch Assays, Cell Viability Assays)
In vitro cell culture provides a controlled environment to study the influence of type III collagen peptides on cellular behaviors such as proliferation, migration, and viability. mdpi.combmbreports.org Cells can be cultured on surfaces coated with collagen or within three-dimensional collagen scaffolds to mimic a more physiologically relevant setting. nih.govmdbioproducts.com
Functional assays are then performed to measure cellular responses.
Cell Viability and Proliferation Assays: These assays, such as the WST-1 assay, measure metabolic activity to determine the number of viable cells. Studies have used these to show that recombinant human type III collagen peptides can enhance the proliferation of human dermal fibroblasts (HDF) and keratinocytes (HaCaT). bmbreports.org
Scratch Assays: This technique assesses cell migration by creating a "wound" or scratch in a confluent cell monolayer. The rate at which cells migrate to close the gap is measured over time. This assay has demonstrated that recombinant type III collagen peptides can promote the wound healing capabilities of both HDF and HaCaT cells. bmbreports.org
These models are essential for screening the bioactivity of different collagen peptides and understanding the mechanisms through which they support tissue repair and regeneration. mdpi.combmbreports.org
Table 3: Functional Assays Using In Vitro Cell Culture Models
| Assay Type | Cell Line(s) | Purpose | Finding | Reference |
| Cell Viability Assay (WST-1) | HDF, HaCaT | To measure cell proliferation. | Recombinant hCOL3A1 peptides enhanced the proliferation of skin cells. | bmbreports.org |
| Scratch Wound-Healing Assay | HDF, HaCaT | To measure cell migration and wound closure. | Recombinant hCOL3A1 peptides promoted wound closure in skin cell monolayers. | bmbreports.org |
| Cell Adhesion & Proliferation | J111 (Macrophages) | To assess biocompatibility of different collagen scaffolds. | Cell attachment and proliferation varied significantly depending on the collagen source and type. | mdpi.com |
Gene Expression Analysis (e.g., RT-qPCR, Transcriptomics)
To understand how the production of type III collagen is regulated and how its presence or absence affects cellular function, researchers analyze the expression of its corresponding gene, COL3A1.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This technique is a highly sensitive method for quantifying specific messenger RNA (mRNA) transcripts. It is used to measure changes in COL3A1 gene expression in response to various stimuli. For instance, studies have shown that applying cyclic mechanical stretch to ligament cells increases COL3A1 mRNA expression. dupuytrens.org RT-qPCR is also a standard method to confirm the successful knockdown of a gene, for example, using siRNA to reduce Col3a1 transcripts in 3T3-L1 preadipocytes to study its role in adipogenesis. nih.govresearchgate.net
Transcriptomics: This refers to the study of the complete set of RNA transcripts (the transcriptome) in a cell or population of cells. Microarray analysis is a transcriptomic technique that allows for the simultaneous measurement of the expression levels of thousands of genes. This approach has been used on skin fibroblasts from patients with vascular Ehlers-Danlos syndrome, which is caused by mutations in COL3A1. The analysis revealed significant changes in the expression of entire networks of genes involved in extracellular matrix organization, protein folding, and cell cycle regulation, providing broad insights into the downstream consequences of a faulty type III collagen protein. plos.org
These molecular techniques provide a powerful window into the genetic and regulatory pathways governing type III collagen and its impact on cell and tissue pathophysiology. dupuytrens.orgplos.org
Protein Interaction Studies (e.g., Surface Plasmon Resonance, Binding Assays using Synthetic Peptide Libraries)
The interactions between Type III collagen peptides and other proteins are fundamental to the assembly and function of the extracellular matrix (ECM) and to cellular signaling processes. Advanced analytical techniques such as binding assays using synthetic peptide libraries and Surface Plasmon Resonance (SPR) have been instrumental in mapping these interaction sites and quantifying their binding kinetics.
A powerful tool in this area is the "Collagen Toolkit," a library of synthetic triple-helical peptides that systematically span the entire helical domain of Type III collagen. portlandpress.comcam.ac.uknih.gov This library, containing 57 overlapping peptides, facilitates the precise identification of binding sites for various ECM components and cell surface receptors in solid-phase binding assays. cam.ac.uknih.gov By immobilizing these synthetic peptides, researchers can screen for interactions with specific proteins. Once a binding peptide is identified, further analysis using truncated or substituted versions of the peptide can pinpoint the minimal amino acid sequence required for the interaction. portlandpress.comnih.gov
For instance, this peptide library approach was used to identify a single high-affinity binding site for von Willebrand factor (VWF) within the Type III collagen sequence. ashpublications.org Further analysis with truncated peptides identified the minimal sequence RGQOGVMGF as crucial for this interaction, with residues R, O (hydroxyproline), V, and F being essential for binding. ashpublications.org Similarly, binding sites for SPARC (Secreted Protein Acidic and Rich in Cysteine) have been mapped using this methodology. researchgate.net
Surface Plasmon Resonance (SPR) provides complementary data by enabling real-time, label-free analysis of the kinetics of these interactions, including association and dissociation rates. nih.gov In SPR studies, a protein like Type III collagen or a specific peptide is immobilized on a sensor chip, and a potential binding partner (the analyte) is flowed over the surface. ashpublications.orgnih.gov The binding event is detected as a change in the refractive index at the sensor surface, allowing for the calculation of affinity constants (K_d). nih.gov
SPR has been employed to characterize the interaction between Type III collagen peptides and various proteins with high precision. For example, the binding of the VWF A3 domain to a specific Type III collagen peptide was shown to have a dissociation constant (K_d) of 1.8 µM, while the full-length multimeric VWF bound with a much higher affinity (K_d of 2.1 nM), highlighting the effect of multivalency. ashpublications.org In another study, SPR was used to demonstrate a high-affinity interaction between a cysteine-rich peptide from the N-propeptide of Type III collagen and human transforming growth factor-beta 1 (TGFβ1), with a K_d of 2.661 nM. nih.gov These quantitative studies are critical for understanding the strength and stability of protein-collagen interactions that govern tissue structure and cell behavior.
Interactive Table: Binding Affinities of Proteins to Type III Collagen Peptides Determined by SPR
| Interacting Protein | Collagen Peptide Target | Dissociation Constant (Kd) | Source |
|---|---|---|---|
| von Willebrand Factor (VWF) | Peptide no. 23 (from Collagen III Toolkit) | 2.1 nM | ashpublications.org |
| VWF A3 Domain | Peptide no. 23 (from Collagen III Toolkit) | 1.8 µM | ashpublications.org |
| TGFβ1 | Cysteine-rich (CR) peptide (from N-propeptide) | 2.661 nM | nih.gov |
In vivo Animal Model Systems for Mechanistic Research
Animal models, particularly murine models, are indispensable for investigating the complex roles of Type III collagen in vivo. These models allow for mechanistic studies into how defects in or absence of Type III collagen affect tissue development, integrity, and response to injury, providing insights that are not attainable through in vitro studies alone.
Studies on Tissue Response and Remodeling in Animal Models
Animal models with altered Col3a1 expression are critical for studying how Type III collagen influences tissue response to injury and the subsequent remodeling processes. Type III collagen is known to be transiently upregulated during the early phases of wound healing in many tissues, and modulating its expression can have profound effects on the quality of repair. upenn.eduresearchgate.net
Studies on fracture healing in mice with reduced Type III collagen expression have shown that these animals develop a larger fracture callus, but this callus contains less bone, suggesting that Type III collagen plays a role in regulating osteogenesis during bone repair. researchgate.net The process involves an initial increase in Type III collagen at the repair site, which is gradually replaced by the more mechanically robust Type I collagen as the tissue matures. researchgate.net
In the context of tendon injury, Type III collagen is a minor component of healthy tendon but increases significantly after injury. upenn.edu Its presence is thought to be crucial for the early stages of healing by directing cellular activities and the initial formation of a repair matrix. upenn.edu However, the persistence of Type III collagen during the later remodeling phase may be detrimental to the mechanical properties of the healed tendon. upenn.edu To investigate these temporal roles, novel inducible Col3a1 deficient mouse models have been generated, which allow for the depletion of Type III collagen at specific stages of the healing process (e.g., at the time of injury, during the proliferative phase, or during remodeling). upenn.edu
Furthermore, animal models have been used to study the gene expression changes that occur during tissue remodeling. In a rat model of Achilles tendinopathy, the application of percutaneous electrolysis, an intervention aimed at promoting healing, led to a non-significant increase in the expression of the Col3a1 gene, alongside significant increases in genes related to inflammation and angiogenesis like Cox2 and Vegf. mdpi.com Such studies help to elucidate the molecular pathways through which Type III collagen contributes to tissue repair and remodeling. mdpi.com Laser-induced collagen remodeling studies in mice have also shown that different laser types can differentially affect the synthesis of Type I and Type III collagen, influencing the outcome of skin rejuvenation treatments. researchgate.net
Emerging Research Directions and Future Perspectives on Type Iii Collagen Peptides
Development of Biomimetic Materials and Tissue Engineering Scaffolds
The unique properties of Type III collagen peptides make them ideal candidates for the development of biomimetic materials and tissue engineering scaffolds. frontiersin.orgfrontiersin.org These materials are designed to mimic the natural cellular environment, promoting tissue regeneration and repair.
Self-Assembly Principles of Designed Collagen III Peptides
A fundamental aspect of creating collagen-based biomaterials is understanding the self-assembly principles of designed peptides. biotech-asia.org Type III collagen is a homotrimer, meaning it is composed of three identical alpha-1 (III) chains. mdpi.comnih.gov This composition simplifies the design of synthetic peptides that can self-assemble into the characteristic triple helix structure. frontiersin.orgroyalsocietypublishing.org Researchers are exploring how specific amino acid sequences, particularly the repeating Gly-X-Y motif where X and Y are often proline and hydroxyproline (B1673980), drive the spontaneous formation of these helical structures. nih.gov The introduction of specific functional groups through amino acid substitutions can further control the self-assembly process, leading to the formation of complex nanomaterials through interactions like electrostatic forces and metal coordination. frontiersin.org
Several peptides with hydrophobic sequences from type III collagen, however, did not show self-assembly capabilities under certain conditions, suggesting that a specific balance of hydrophobic and electrostatic residues is necessary. nih.gov The ability to control the self-assembly of these peptides is crucial for creating materials with desired structural and functional properties. acs.org
Fabrication of Hydrogels and Nanofibers for Research Platforms
The self-assembling nature of Type III collagen peptides is being harnessed to fabricate hydrogels and nanofibers. biotech-asia.orgfrontiersin.org These structures serve as valuable research platforms for studying cell behavior and tissue development. utrgv.edu Hydrogels, which are three-dimensional networks of crosslinked polymers, can be designed to mimic the mechanical and chemical properties of the natural ECM. frontiersin.orgmdpi.com They provide a supportive environment for cell migration, adhesion, and proliferation. frontiersin.org
Nanofibers created from collagen peptides closely resemble the structure of natural collagen fibers in the ECM. utrgv.eduresearchgate.net These nanofibrous scaffolds have shown great promise in supporting cellular attachment and growth, making them a key area of investigation for tissue repair and regeneration applications. utrgv.edu The fabrication of these materials can be triggered by various stimuli, including changes in pH or temperature, allowing for the creation of injectable hydrogels for in situ tissue engineering. frontiersin.orgrsc.org
In vitro Models for Cell Culture and Encapsulation
Type III collagen peptide-based hydrogels are increasingly used to create sophisticated in vitro models for cell culture and encapsulation. biotech-asia.orgfrontiersin.org These three-dimensional (3D) culture systems offer a more physiologically relevant environment compared to traditional two-dimensional cultures, allowing for the study of cell-cell and cell-matrix interactions in a context that more closely mimics living tissue. frontiersin.orgnih.gov
These models are instrumental in cancer research, where they can be used to study tumor growth and response to therapies. plos.org For instance, metal-triggered self-assembling collagen peptides have been developed as 3D scaffolds for cell culture, demonstrating good biocompatibility and allowing for the controlled release of viable cells. frontiersin.orgfrontiersin.orgresearchgate.net The ability to encapsulate cells within these hydrogel matrices provides a powerful tool for drug testing and understanding disease mechanisms. plos.org
| Application Area | Material Type | Key Features | Research Focus |
| Tissue Regeneration | Hydrogels, Nanofibers | Biocompatible, mimics natural ECM, supports cell growth | Development of scaffolds for skin, blood vessel, and organ repair. frontiersin.orgfrontiersin.org |
| Drug Delivery | Hydrogels | Injectable, controlled release | Encapsulation and targeted delivery of therapeutic agents. frontiersin.org |
| In Vitro Research | 3D Cell Culture Models | Physiologically relevant environment | Studying disease progression, drug efficacy, and cell behavior. frontiersin.orgnih.govplos.org |
Advanced Structural-Activity Relationship Studies of Specific Peptides
Understanding the relationship between the structure of a peptide and its biological activity is paramount for designing effective therapeutic agents. nih.gov Structure-activity relationship (SAR) studies are essential for identifying the key amino acid sequences and structural motifs within Type III collagen peptides that are responsible for their functions. researchgate.net
For example, early research identified a specific peptide from Type III collagen that could promote platelet adhesion, a crucial step in blood clotting. nih.gov More recent SAR studies on mimetic peptides derived from collagen have identified critical sequences necessary for activities such as inhibiting angiogenesis. nih.gov By systematically modifying peptide sequences through truncation and amino acid substitution, researchers can pinpoint the residues that are crucial for biological function. nih.gov This knowledge allows for the design of smaller, more potent, and more stable peptides for therapeutic use. researchgate.net
Computational Modeling and Bioinformatics in Collagen III Peptide Research
Computational modeling and bioinformatics are becoming indispensable tools in the study of Type III collagen peptides. oup.commdpi.com These approaches allow for the detailed exploration of collagen fibril structure, dynamics, and interactions at an atomistic level, which can be challenging to study experimentally. oup.com
Software tools like ColBuilder enable the automated generation of molecular models of collagen fibrils, giving researchers precise control over sequence composition and dimensions. oup.com Molecular dynamics simulations can be used to study the effects of mutations on collagen structure and stability, providing insights into diseases like Ehlers-Danlos syndrome, which is caused by mutations in the COL3A1 gene. nih.govcsulb.edu
Bioinformatics approaches, including the use of databases and predictive algorithms, can help identify potential bioactive peptides from collagen sequences. researchgate.net This in silico hydrolysis can guide the experimental discovery of novel peptides with specific biological activities. researchgate.net The integration of peptidomics with in silico predictions is a powerful strategy for exploring the therapeutic potential of collagen-derived peptides. researchgate.net
| Computational Tool/Approach | Application in Collagen III Peptide Research | Key Insights |
| Molecular Dynamics Simulations | Studying the structural and energetic effects of mutations. csulb.edu | Understanding the molecular basis of collagen-related diseases. nih.govcsulb.edu |
| Homology Modeling | Generating models of collagen structures from different species or with specific mutations. oup.com | Facilitating the analysis of collagen structure-function relationships across species. oup.com |
| Bioinformatics Databases | Identifying potential bioactive peptides within the collagen sequence. researchgate.net | Accelerating the discovery of new therapeutic peptides. researchgate.net |
| Virtual Screening | Predicting the binding affinity of peptides to target proteins. | Aiding in the rational design of peptides with specific biological activities. |
Interdisciplinary Approaches in Collagen Biology and Peptide Science
The complexity of collagen biology necessitates a collaborative and interdisciplinary approach. Research in this area integrates principles from chemistry, biology, pharmacology, and materials science. eurpepsoc.com The development of novel biomaterials, for instance, requires expertise in both peptide synthesis and tissue engineering. Similarly, understanding the therapeutic potential of collagen peptides involves a combination of biochemical assays, cell biology studies, and preclinical models. nmi.health
The journey from identifying a bioactive peptide to developing a clinical application is a multi-step process that benefits from the convergence of different scientific disciplines. For example, the creation of a library of triple-helical peptides spanning the entire sequence of human Type III collagen provides a powerful tool for biochemists to study protein-protein interactions. nih.gov This type of resource, born from a combination of peptide chemistry and molecular biology, is invaluable for advancing our understanding of collagen's role in health and disease.
Q & A
Q. What standardized methodologies are recommended for quantifying Type III collagen peptide content in biological samples?
Quantification requires multi-step validation. High-performance liquid chromatography–mass spectrometry (HPLC-MS) is preferred for specificity, but analytical variability arises from technical replicates, marker sensitivity, and operator-dependent protocols . For tissue-based studies, immunohistochemistry using α-SMA co-staining is common, though matrix metalloproteinase (MMP) activity in samples may degrade collagen III, necessitating protease inhibitors during extraction .
Q. What are the primary extraction methods for Type III collagen peptide, and how do source materials influence purity?
Acid-soluble extraction under pH 2.5–3.5 is standard for preserving collagen III’s triple-helical structure. However, raw material choice (e.g., marine vs. bovine sources) impacts enzymatic resistance: marine-derived collagen III requires thermolysin instead of pepsin for hydrolysis . Post-extraction, ultrafiltration (3–10 kDa) isolates peptides, but lot-to-lot variability in animal-derived collagen necessitates recombinant alternatives (e.g., Pichia pastoris-expressed collagen III) for consistency .
Q. How do researchers validate the bioactivity of Type III collagen peptides in vitro?
Bioactivity assays focus on TGF-β1 pathway activation. Fibroblast cultures are treated with collagen III peptides (10–100 µg/mL), followed by ELISA quantification of TGF-β1 and downstream collagen I/III synthesis. Positive controls should include recombinant human collagen III to benchmark activity .
Advanced Research Questions
Q. What experimental designs mitigate confounding effects when studying collagen III degradation by MMPs in aging models?
Dual inhibition strategies are critical. For in vitro aging models (e.g., UV-irradiated fibroblasts), combine MMP-1/3 inhibitors (e.g., GM6001) with collagen III supplementation. Use siRNA knockdown of MMP3 to isolate collagen III degradation pathways. Data normalization should account for baseline MMP expression variability across donor-derived cell lines .
Q. How can researchers address contradictions in collagen III’s role in fibrosis versus wound healing?
Context-dependent protocols are essential. In fibrotic liver models, collagen III overexpression correlates with MMP3 upregulation, requiring single-cell RNA sequencing to identify fibroblast subpopulations driving pathological deposition. Conversely, in excisional wound models, temporal analysis (Days 0–14) distinguishes early collagen III deposition (Days 3–5) from later remodeling phases .
Q. What advanced techniques improve reproducibility in recombinant collagen III production?
Co-expression of prolyl hydroxylase in Pichia pastoris ensures proper post-translational modification. Post-fermentation, controlled proteinase digestion (e.g., trypsin at 37°C for 2 h) converts procollagen to mature collagen III. Purity is validated via SDS-PAGE (∼140 kDa band) and circular dichroism to confirm triple-helix integrity .
Q. How should researchers design blinded trials to assess collagen III peptide efficacy in metabolic studies?
Adopt a four-arm, double-blind RCT design: (1) collagen III peptide (2 g/day), (2) placebo, (3) active control (e.g., resistant dextrin), (4) combination therapy. Primary endpoints include HbA1c reduction and serum collagen III telopeptide (C3T) levels. Stratify randomization by baseline MMP3 activity to control for enzymatic degradation variability .
Q. What statistical approaches resolve variability in collagen III peptide quantification across multi-center studies?
Use mixed-effects models to partition variance into technical (e.g., HPLC calibration drift) and biological (e.g., donor age) factors. For cross-platform consistency (e.g., LC-MS/MS vs. ELISA), apply Bland-Altman analysis with a priori acceptable bias thresholds (±15%) .
Methodological Best Practices
- Data Reporting : Always disclose collagen III source (recombinant vs. animal-derived), extraction enzymes, and protease inhibitors used. Batch-specific MMP activity profiles should accompany raw data .
- Ethical Compliance : For clinical studies, obtain CDSCO/EMA-approved ethics approvals and document collagen III peptide GRAS status if used in dietary interventions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
